physicochemical properties of xanthosine 5'-monophosphate TEA salt
physicochemical properties of xanthosine 5'-monophosphate TEA salt
An In-depth Technical Guide to the Physicochemical Properties of Xanthosine 5'-Monophosphate (XMP) Triethylamine (TEA) Salt
Abstract
Xanthosine 5'-monophosphate (XMP), a crucial purine nucleotide intermediate, is fundamental to cellular metabolism and a key target in therapeutic research. While frequently studied, its physicochemical properties are often modulated by the choice of a counterion. The triethylamine (TEA) salt of XMP is of particular interest for its utility in organic synthesis, chromatography, and specialized formulations. This technical guide provides a comprehensive framework for the characterization of XMP TEA salt, addressing its molecular structure, acid-base properties, solubility, stability, and spectroscopic identity. By synthesizing established data on XMP with field-proven experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals, enabling robust and reproducible experimentation.
Introduction: The Centrality of XMP and the Rationale for TEA Salt
Xanthosine 5'-monophosphate is a ribonucleoside monophosphate that occupies a pivotal branch point in de novo purine biosynthesis. It is formed from inosine 5'-monophosphate (IMP) by the enzyme IMP dehydrogenase (IMPDH) and serves as the direct precursor to guanosine monophosphate (GMP).[1][2] The critical role of IMPDH in DNA and RNA synthesis makes it a validated target for antiviral, anticancer, and immunosuppressive drugs.[2]
The free acid form of XMP has limited solubility in organic solvents, and its handling can be complicated by its hygroscopic nature.[3] To overcome these limitations, salt forms are employed. While sodium salts are common, the triethylamine (TEA) salt offers distinct advantages. Triethylamine is a volatile organic base that can be easily removed under vacuum, a useful property in synthetic chemistry.[4][5] Furthermore, tertiary ammonium salts like TEA are effective ion-interaction reagents in chromatography due to their amphiphilic properties.[4] A thorough understanding of the specific physicochemical properties of the XMP TEA salt is therefore not merely academic; it is a prerequisite for its effective use in assay development, formulation, and manufacturing.
Molecular Structure and Core Properties
The foundation of any physicochemical characterization begins with the compound's fundamental structure and properties.
Chemical Identity:
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Xanthosine 5'-Monophosphate (XMP): Composed of a xanthine base linked to a ribose sugar, which is phosphorylated at the 5' position.
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Triethylamine (TEA): A tertiary amine that protonates to form the triethylammonium cation, which acts as the counterion to the negatively charged phosphate group(s) of XMP.
Figure 2: Workflow for experimental pKa determination via potentiometric titration.
Solubility Profile
Solubility is arguably the most critical physicochemical property for any compound intended for research or therapeutic use. The TEA salt is often selected to enhance solubility, particularly in non-aqueous or mixed-solvent systems.
Trustworthiness: A comprehensive solubility assessment requires distinguishing between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a solution prepared by dilution of a high-concentration organic stock, reflecting conditions in many high-throughput screening assays. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for biopharmaceutical characterization. The protocol's self-validating nature comes from ensuring an excess of solid material is present throughout the equilibration period, guaranteeing saturation.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
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Sample Preparation: Add an excess amount of solid XMP TEA salt to vials containing the solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetonitrile). The presence of visible solid material is essential.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: Separate the solid and liquid phases by centrifuging the vials at high speed (e.g., >10,000 g for 15 minutes).
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Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.
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Quantification: Determine the concentration of XMP in the diluted supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC. The solubility is calculated by applying the dilution factor.
Chemical Stability Assessment
The stability of XMP TEA salt dictates its shelf-life, storage conditions, and reliability in experimental assays. Forced degradation (or stress testing) is a systematic way to identify potential degradation pathways and develop stability-indicating analytical methods.
Expertise & Causality: The choice of stress conditions (acid, base, oxidation, heat, light) is designed to mimic the potential environmental challenges a compound might face during its lifecycle. For example, acid and base hydrolysis are common degradation routes for phosphate esters and N-glycosidic bonds. An analytical method, typically HPLC-UV, is considered "stability-indicating" only if it can separate the intact parent drug from all significant degradation products, ensuring accurate quantification of the parent compound over time.
Experimental Protocol: Forced Degradation Study
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Stock Solution: Prepare a stock solution of XMP TEA salt in a suitable solvent (e.g., water or a water/acetonitrile mixture).
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Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
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Acid Hydrolysis: Add HCl to a final concentration of 0.1 M; incubate at 60 °C.
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Base Hydrolysis: Add NaOH to a final concentration of 0.1 M; incubate at 60 °C.
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Oxidation: Add H₂O₂ to a final concentration of 3%; keep at room temperature.
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Thermal: Incubate a neutral solution at 60 °C.
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Photolytic: Expose a solution to a calibrated light source (e.g., ICH option 1 or 2).
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Time Points: Collect samples from each stress condition at multiple time points (e.g., 0, 2, 8, 24 hours). Quench the reactions as appropriate (e.g., neutralize acid/base samples).
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Analysis: Analyze all samples using a stability-indicating HPLC-UV method.
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Evaluation: Compare the chromatograms of stressed samples to the time-zero control. Calculate the percentage of XMP remaining and identify the peaks of major degradation products.
Figure 3: Workflow for a forced degradation (stress testing) study.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity, structure, and purity of the XMP TEA salt.
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UV-Vis Spectroscopy: The purine ring of xanthine provides a strong chromophore. The wavelength of maximum absorbance (λmax) is useful for identity and quantification. The λmax for XMP is pH-dependent but is typically observed between 250 nm and 276 nm. [2][6]* Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm the presence of both the XMP and TEA components. Characteristic signals for the ribose protons, the C8-H proton of the xanthine, and the ethyl group signals (a quartet and a triplet) of TEA should be visible and in the correct stoichiometric ratio. ³¹P NMR should show a single resonance for the 5'-monophosphate group, with a chemical shift sensitive to pH and counterion.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the molecule. In negative ion mode (ESI-), the XMP anion ([M-H]⁻) would be detected at m/z ≈ 363.04. In positive ion mode (ESI+), the triethylammonium cation ([M+H]⁺) would be detected at m/z ≈ 102.13.
Conclusion
The triethylamine salt of xanthosine 5'-monophosphate is a valuable compound for a range of scientific applications. While data on the specific salt form is not as prevalent as for its sodium counterpart, its physicochemical properties can be thoroughly characterized using the robust protocols outlined in this guide. A systematic investigation of its pKa, solubility, stability, and spectroscopic fingerprint is essential for any researcher aiming to utilize this reagent with precision and confidence. Such characterization underpins the development of reliable biological assays, robust analytical methods, and effective formulations, ultimately accelerating progress in the fields of biochemistry and drug discovery.
References
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Wikipedia. (2024). Triethylamine. Retrieved from [Link]
- Sigel, H., et al. (2004). Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity. Chemistry – A European Journal, 10(20), 5118-5131. DOI: 10.1002/chem.200400490
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Ataman Kimya. (n.d.). TRIETHYLAMINE. Retrieved from [Link]
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Wikipedia. (2023). Xanthosine monophosphate. Retrieved from [Link]
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Chemtalk. (2025). Understanding the Volatile Nature and Strong Basicity of Triethylamine in Organic Synthesis. Retrieved from [Link]
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Oman Chemical. (n.d.). TRIETHYLAMINE AR. Retrieved from [Link]
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Jena Bioscience GmbH. (2023). Xanthosine-5'-monophosphate, Sodium salt. Retrieved from [Link]
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